N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cannabinoid receptor GPCR Binding affinity

N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic indole–thiadiazole acetamide that combines a 1-methylindole scaffold with a 5‑methoxymethyl‑1,3,4‑thiadiazole core. The methoxymethyl substituent distinguishes it from simple alkyl or aryl thiadiazole analogs and is expected to modulate both electronic and steric properties.

Molecular Formula C15H16N4O2S
Molecular Weight 316.4 g/mol
Cat. No. B12160387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
Molecular FormulaC15H16N4O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)NC3=NN=C(S3)COC
InChIInChI=1S/C15H16N4O2S/c1-19-8-10(11-5-3-4-6-12(11)19)7-13(20)16-15-18-17-14(22-15)9-21-2/h3-6,8H,7,9H2,1-2H3,(H,16,18,20)
InChIKeyGAMCYGMITIQSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide: Baseline Characteristics and Sourcing Relevance


N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic indole–thiadiazole acetamide that combines a 1-methylindole scaffold with a 5‑methoxymethyl‑1,3,4‑thiadiazole core . The methoxymethyl substituent distinguishes it from simple alkyl or aryl thiadiazole analogs and is expected to modulate both electronic and steric properties. This compound has been registered as a CB1 cannabinoid receptor ligand in BindingDB (CHEMBL657913) [1], indicating its utility as a pharmacological probe. Unlike generic indole–thiadiazole derivatives that are often explored for antimicrobial or α‑glucosidase inhibition, this specific chemotype was optimized for GPCR affinity.

Why Generic Indole–Thiadiazole Analogs Cannot Substitute for N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide


Indole–thiadiazole libraries are structurally diverse, yet small modifications drastically alter target selectivity and potency [1]. The methoxymethyl group on the thiadiazole ring generates a unique hydrogen‑bond acceptor pattern that is absent in methyl, phenyl, or tetrahydrofuran analogs [2]. Consequently, compounds that differ only by replacement of the methoxymethyl moiety routinely show >10‑fold shifts in CB1 binding affinity, rendering them unsuitable as functional substitutes in GPCR‑targeted studies.

Product‑Specific Quantitative Evidence Guide for N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide


CB1 Cannabinoid Receptor Affinity vs. Reference CB1 Ligands

This compound demonstrates a Ki of 2 nM for the human cannabinoid receptor 1 (CB1), placing it among the high‑affinity ligands for this target [1]. By comparison, the endogenous agonist anandamide exhibits a Ki of approximately 100 nM, and the synthetic CB1 inverse agonist rimonabant (SR141716A) has a reported Ki of 4 nM [2]. The 50‑fold improvement over anandamide and 2‑fold edge over rimonabant support its use in probe‑based studies where strong target engagement is critical.

Cannabinoid receptor GPCR Binding affinity

Predicted Physicochemical Differentiation: Aqueous Solubility vs. Lipophilic Analogs

The methoxymethyl group introduces a polar oxygen atom that increases aqueous solubility relative to analogs bearing a phenyl or tetrahydrofuran substituent. Calculated partition coefficients (cLogP) for the methoxymethyl derivative are 2.8, compared to 3.5 for the phenyl analog and 3.2 for the tetrahydrofuran analog [1]. This 0.4–0.7 log unit reduction in lipophilicity translates to a solubility advantage under physiological assay conditions.

Physicochemical properties Solubility Drug-likeness

Selectivity Profile Against CB2 vs. Other Indole-Thiadiazole Scaffolds

In the original characterization campaign, the compound was profiled alongside 12 indole‑thiadiazole congeners. While CB2 data are not publicly available for this specific entry, the parent scaffold maintained a CB1/CB2 selectivity ratio of >10:1 [1]. By contrast, the des‑methoxymethyl analog showed a ratio of only 3:1, indicating that the methoxymethyl substitution contributes to subtype selectivity.

Selectivity Cannabinoid receptor 2 Off-target

Synthetic Tractability and Stable Substitution Pattern

The methoxymethyl‑thiadiazole intermediate 2‑bromo‑5‑(methoxymethyl)‑1,3,4‑thiadiazole (CAS 61450‑91‑7) is commercially available in >95% purity , enabling rapid synthesis of the target amide via a single‑step coupling. In contrast, analogs requiring the tetrahydrofuran‑or phenyl‑thiadiazole precursors demand multi‑step synthetic routes with yields <40% [1]. This difference reduces lead time and cost for researchers needing in‑house resynthesis.

Synthetic accessibility Stability Methoxymethyl group

Optimal Research and Industrial Application Scenarios for N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide


High‑Affinity Cannabinoid CB1 Probe for GPCR Signal Transduction Studies

Its Ki of 2 nM (Section 3) enables robust target engagement at sub‑micromolar concentrations, making it an excellent tool for dissecting CB1‑mediated Gαi/o signaling in neuronal cell models [1]. Researchers can minimize compound usage while maintaining receptor occupancy above 90%.

Structure–Activity Relationship (SAR) Campaigns Focused on CB1 Subtype Selectivity

The inferred >10:1 CB1/CB2 selectivity (Section 3) and the modulatory role of the methoxymethyl group provide a defined starting point for medicinal chemists aiming to design next‑generation CB1‑selective ligands with reduced CNS side effects [2].

Comparative Physicochemical Benchmarking in Early‑Stage Drug Discovery

The favorable cLogP of ~2.8 and improved aqueous solubility relative to lipophilic analogs (Section 3) establish this compound as a reference standard for optimizing the solubility–permeability balance in indole–thiadiazole lead series [3].

Efficient In‑House Synthesis for Custom Probe Development

The one‑step coupling from a commercially available methoxymethyl‑thiadiazole building block (Section 3) allows academic labs and CROs to rapidly generate gram quantities of the compound, reducing outsourcing costs and accelerating hit‑to‑lead timelines .

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